molecular formula C10H14N2O2 B13913715 Ethyl 3-amino-6-ethylpicolinate

Ethyl 3-amino-6-ethylpicolinate

Cat. No.: B13913715
M. Wt: 194.23 g/mol
InChI Key: RCWWUNCFMCGZGG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-ethylpicolinate is a substituted picolinate derivative featuring an amino group at position 3 and an ethyl group at position 6 of the pyridine ring.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3-amino-6-ethylpyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-7-5-6-8(11)9(12-7)10(13)14-4-2/h5-6H,3-4,11H2,1-2H3

InChI Key

RCWWUNCFMCGZGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-ethyl-2-pyridinecarboxylate typically involves the reaction of ethyl 3-aminopyridine-2-carboxylate with ethyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production methods for Ethyl 3-amino-6-ethyl-2-pyridinecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-ethyl-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-6-ethyl-2-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-ethyl-2-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 3-amino-6-ethylpicolinate with structurally related compounds based on substituents, molecular weight, and key properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications CAS Number References
Ethyl 3-amino-6-methylpicolinate -NH₂ (3), -CH₃ (6) C₉H₁₂N₂O₂ 180.21 Research intermediate; high purity (>98%) 908832-89-3
Methyl 3-amino-6-methoxypicolinate -NH₂ (3), -OCH₃ (6) C₉H₁₂N₂O₃ 196.20 Polar substituent enhances solubility; lab research 938439-54-4, 959990-31-9
Ethyl 3-chloro-6-(trifluoromethyl)picolinate -Cl (3), -CF₃ (6) C₉H₇ClF₃NO₂ 229.61 Electronegative groups increase reactivity; agrochemical applications 1214332-53-2
Methyl 4-amino-3,5,6-trichloropicolinate -NH₂ (4), -Cl (3,5,6) C₇H₅Cl₃N₂O₂ 259.49 Chlorination improves pesticidal activity; restricted solubility 91867-42-4

Key Observations:

Ethyl 3-chloro-6-(trifluoromethyl)picolinate’s bulky, electronegative substituents may reduce solubility in aqueous media but enhance stability in organic phases .

Molecular Weight and Reactivity: Halogenation (e.g., Cl, CF₃) significantly increases molecular weight and may alter metabolic pathways, making such compounds suitable for agrochemicals .

Applications: Amino-alkyl picolinates (e.g., Ethyl 3-amino-6-methylpicolinate) are primarily research intermediates for drug discovery . Chlorinated derivatives (e.g., Methyl 4-amino-3,5,6-trichloropicolinate) are linked to herbicidal or fungicidal activity due to their electrophilic character .

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